molecular formula C8H6ClIO3 B2911145 Methyl 2-chloro-3-hydroxy-4-iodobenzoate CAS No. 2097137-43-2

Methyl 2-chloro-3-hydroxy-4-iodobenzoate

Cat. No.: B2911145
CAS No.: 2097137-43-2
M. Wt: 312.49
InChI Key: VIHYXVWPMQNPLA-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C8H6ClIO3 and a molecular weight of 312.49 g/mol . This compound is characterized by the presence of chlorine, iodine, and hydroxyl functional groups attached to a benzoate ester. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-hydroxy-4-iodobenzoate typically involves the esterification of 2-chloro-3-hydroxy-4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-3-hydroxy-4-iodobenzoate is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-3-hydroxy-4-bromobenzoate
  • Methyl 2-chloro-3-hydroxy-4-fluorobenzoate
  • Methyl 2-chloro-3-hydroxy-4-nitrobenzoate

Uniqueness

Methyl 2-chloro-3-hydroxy-4-iodobenzoate is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to its bromine, fluorine, or nitro analogs. The iodine atom can participate in specific halogen bonding interactions, making this compound valuable in certain synthetic and research applications .

Properties

IUPAC Name

methyl 2-chloro-3-hydroxy-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO3/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHYXVWPMQNPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)I)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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